molecular formula C19H24FN3O3 B12726503 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- CAS No. 102395-36-8

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)-

Cat. No.: B12726503
CAS No.: 102395-36-8
M. Wt: 361.4 g/mol
InChI Key: BJKVEEOLLLRTLH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- typically involves multiple steps, starting from basic heterocyclic ketones. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve high-throughput screening and optimization of reaction parameters to scale up the synthesis process efficiently .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- involves its interaction with δ opioid receptors. It binds to the orthosteric site of these receptors, leading to the activation of G-protein signaling pathways. This activation results in analgesic effects, making it a potential candidate for pain management .

Comparison with Similar Compounds

Compared to other similar compounds, such as SNC80 and BW373U86, 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- exhibits unique properties:

Similar compounds include:

Properties

CAS No.

102395-36-8

Molecular Formula

C19H24FN3O3

Molecular Weight

361.4 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C19H24FN3O3/c1-21-17(25)19(22(2)18(21)26)9-12-23(13-10-19)11-3-4-16(24)14-5-7-15(20)8-6-14/h5-8H,3-4,9-13H2,1-2H3

InChI Key

BJKVEEOLLLRTLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C

Origin of Product

United States

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